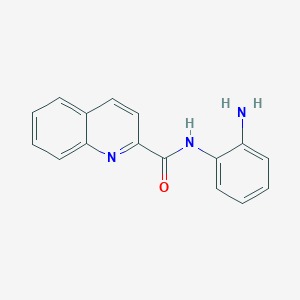

N-(2-aminophenyl)quinoline-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBAFWDZDTIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Quinoline Carboxamides in Chemical and Medicinal Chemistry

The quinoline (B57606) carboxamide core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has made it a cornerstone in the development of new therapeutic agents. frontiersin.org For decades, researchers have successfully synthesized and modified quinoline carboxamides to create compounds with a wide spectrum of biological activities.

These activities include potent anticancer properties, with some derivatives acting as inhibitors of crucial enzymes like topoisomerase and protein kinases. nih.gov Beyond oncology, quinoline carboxamides have been investigated as antimalarial agents, demonstrating efficacy against drug-resistant strains of Plasmodium falciparum. The incorporation of the carboxamide linkage into the quinoline framework has proven to be a highly effective strategy for enhancing the pharmacological potency of these molecules. nih.gov Furthermore, this structural motif is integral to compounds developed as antimycobacterials, antagonists for P2X7 receptors involved in inflammation, and inhibitors of photosynthetic electron transport. nih.govnih.gov The broad utility of this class of compounds underscores its fundamental importance in the pursuit of novel chemical entities for various scientific applications.

Synthetic Methodologies for N 2 Aminophenyl Quinoline 2 Carboxamide and Its Analogues

The synthesis of the quinoline (B57606) core is a well-established area of heterocyclic chemistry, with numerous named reactions developed since the late 19th century. These methods provide access to a wide variety of substituted quinolines, which can serve as precursors to more complex molecules like N-(2-aminophenyl)quinoline-2-carboxamide.

Overview of Research Trajectories for N 2 Aminophenyl Quinoline 2 Carboxamide

Classical and Contemporary Approaches to Quinoline Core Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a widely used method for constructing quinoline rings. researchgate.netwikipedia.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group (another aldehyde or ketone). wikipedia.orgjk-sci.comorganicreactions.org The reaction is typically catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases (like sodium hydroxide (B78521) or pyridine). wikipedia.orgjk-sci.com The process involves an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring. wikipedia.org This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone + Carbonyl compound with α-methylene group |

| Product | Substituted quinoline |

| Catalysts | Acid or Base |

| Reaction Type | Condensation, Cyclodehydration |

The Niementowski synthesis is a chemical reaction that produces γ-hydroxyquinoline (quinolin-4-one) derivatives from anthranilic acids and ketones or aldehydes. wikipedia.org This reaction can be considered a variation of the Friedländer synthesis. wikipedia.orgorganicreactions.org The process generally requires heating the reactants, and was first reported by Stefan von Niementowski in 1894 when he formed 2-phenyl-4-hydroxyquinoline by heating anthranilic acid and acetophenone. wikipedia.org The mechanism is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation. wikipedia.org

| Feature | Description |

| Reactants | Anthranilic acid + Ketone or Aldehyde |

| Product | γ-hydroxyquinoline (Quinolin-4-one) derivative |

| Conditions | Typically requires heating |

| Reaction Type | Condensation |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. ijsr.netwikipedia.org The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org This reaction provides a straightforward route to quinoline-4-carboxylic acids, which are valuable synthetic intermediates. ijsr.netresearchgate.net

| Feature | Description |

| Reactants | Isatin + Carbonyl compound |

| Product | Substituted quinoline-4-carboxylic acid |

| Conditions | Basic (e.g., KOH) |

| Reaction Type | Condensation, Cyclization |

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction pathway and final product are highly dependent on the temperature. At lower temperatures, a β-amino acrylate (B77674) is formed via nucleophilic attack of the aniline (B41778) on the keto group. This intermediate can then be cyclized at high temperatures (around 250 °C) in a high-boiling solvent to form a 4-hydroxyquinoline (B1666331) (4-quinolone). wikipedia.orgsynarchive.comnih.gov At higher initial temperatures, the reaction can proceed through a β-ketoester anilide to form a 2-quinolone, a variation known as the Knorr quinoline synthesis. wikipedia.org

| Feature | Description |

| Reactants | Aniline + β-ketoester |

| Product | 4-hydroxyquinoline (4-quinolone) |

| Conditions | Two-step temperature control; high-temperature cyclization |

| Reaction Type | Condensation, Rearrangement |

The Combes synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of a primary arylamine (like aniline) with a β-diketone to form an intermediate Schiff base. wikipedia.orgdrugfuture.com Subsequent acid-catalyzed ring closure of this intermediate yields the substituted quinoline. wikipedia.orgdrugfuture.com Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org The Combes synthesis is distinct from other methods like the Conrad-Limpach synthesis because it utilizes a β-diketone as a key reactant. wikipedia.org

| Feature | Description |

| Reactants | Primary arylamine + β-diketone |

| Product | 2,4-disubstituted quinoline |

| Conditions | Acid-catalyzed cyclization (e.g., H₂SO₄) |

| Reaction Type | Condensation, Cyclization |

The Skraup synthesis is a classic and fundamental reaction used to produce quinoline itself. wikipedia.org Named after Czech chemist Zdenko Hans Skraup, the archetypal reaction involves heating aniline with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.compharmaguideline.com The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate cyclizes and is subsequently oxidized to form quinoline. pharmaguideline.com The reaction is known for being vigorous, and is often conducted in the presence of ferrous sulfate (B86663) to moderate it. wikipedia.org

| Feature | Description |

| Reactants | Aniline, Glycerol, Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) |

| Product | Quinoline (or substituted quinoline from substituted aniline) |

| Conditions | High temperature, strong acid |

| Reaction Type | Dehydration, Addition, Cyclization, Oxidation |

An exploration of the synthetic pathways toward this compound and its analogues reveals a foundation built upon classic named reactions for quinoline ring formation, followed by more targeted strategies for derivative synthesis. This article details these methodologies, focusing on established and multi-step approaches.

Coordination Chemistry of N 2 Aminophenyl Quinoline 2 Carboxamide

Synthesis of Metal Complexes with N-(2-aminophenyl)quinoline-2-carboxamide

A variety of metal complexes involving this compound have been synthesized, showcasing the ligand's versatility in coordinating with a range of transition metals.

Complexes of this compound with several divalent transition metals have been prepared and characterized. The general synthetic approach involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. The stoichiometry and structure of the resulting complexes vary depending on the metal and the reaction conditions. capes.gov.br

For example, complexes with the general formulae Co(o-LH)₂X₂ (where X = Cl, NCS), Ni(o-LH)₂X₂ (where X = Cl, Br, NCS), and Zn(o-LH)X₂ (where X = Cl, Br) have been synthesized, in which the ligand coordinates as a neutral bidentate species. capes.gov.br In contrast, complexes such as Cu(o-L)X (where X = Cl, Br) and Pd(o-L)Cl feature the deprotonated, tridentate form of the ligand. capes.gov.br A platinum(II) complex with the formula Pt(o-LH)₂Cl₂ has also been reported, where the ligand is in its neutral, bidentate form. capes.gov.br

The following table summarizes some of the synthesized complexes:

| Complex Formula | Metal Ion | Ligand Form | Anion |

| Co(o-LH)₂Cl₂ | Co(II) | Neutral (o-LH) | Cl⁻ |

| Co(o-LH)₂(NCS)₂ | Co(II) | Neutral (o-LH) | NCS⁻ |

| Ni(o-LH)₂Cl₂ | Ni(II) | Neutral (o-LH) | Cl⁻ |

| Ni(o-LH)₂Br₂ | Ni(II) | Neutral (o-LH) | Br⁻ |

| Ni(o-LH)₂(NCS)₂ | Ni(II) | Neutral (o-LH) | NCS⁻ |

| Cu(o-L)Cl | Cu(II) | Deprotonated (o-L⁻) | Cl⁻ |

| Cu(o-L)Br | Cu(II) | Deprotonated (o-L⁻) | Br⁻ |

| Zn(o-LH)Cl₂ | Zn(II) | Neutral (o-LH) | Cl⁻ |

| Zn(o-LH)Br₂ | Zn(II) | Neutral (o-LH) | Br⁻ |

| Pd(o-L)Cl | Pd(II) | Deprotonated (o-L⁻) | Cl⁻ |

| Pt(o-LH)₂Cl₂·H₂O | Pt(II) | Neutral (o-LH) | Cl⁻ |

Characterization of this compound Metal Complexes

The synthesized metal complexes of this compound have been extensively characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and physicochemical properties. These methods include elemental analyses, conductivity measurements, X-ray powder patterns, thermogravimetric analyses, magnetic moment measurements, and spectral studies (¹H NMR, IR, and electronic). capes.gov.br

Infrared (IR) spectroscopy is a key tool for determining the coordination mode of the ligand. In complexes where the ligand is neutral and bidentate, the ν(C=O) (Amide I) band is typically shifted to lower wavenumbers compared to the free ligand, indicating coordination through the amide oxygen. The ν(N-H) stretching frequency is also informative. In the deprotonated tridentate complexes, the disappearance of the ν(N-H) band of the secondary amide and shifts in the quinoline (B57606) ring vibrations provide evidence for N,N,N-coordination. capes.gov.br

Magnetic moment measurements at room temperature provide insights into the stereochemistry of the metal centers. For example, the magnetic moments of Co(II) complexes can help distinguish between octahedral and tetrahedral geometries. Similarly, the magnetic moments of Ni(II) complexes are indicative of their coordination environment. capes.gov.brresearchgate.net

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ions, which are characteristic of their coordination geometry. The positions and intensities of these bands are used to assign the stereochemistry of the complexes. capes.gov.br

Conductivity measurements in various solvents are used to determine the electrolytic nature of the complexes, distinguishing between ionic and non-ionic species. capes.gov.br Thermogravimetric analysis provides information about the thermal stability of the complexes and the presence of solvate molecules. capes.gov.br

The table below presents selected characterization data for some of the metal complexes:

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μeff, B.M.) | Proposed Stereochemistry |

| Co(o-LH)₂Cl₂ | 18 | 5.03 | Octahedral |

| Co(o-LH)₂(NCS)₂ | 35 | 4.98 | Octahedral |

| Ni(o-LH)₂Cl₂ | 14 | 3.12 | Octahedral |

| Ni(o-LH)₂Br₂ | 16 | 3.18 | Octahedral |

| Cu(o-L)Cl | 5 | 1.55 | Polymeric |

| Cu(o-L)Br | 4 | 1.60 | Polymeric |

| Pd(o-L)Cl | 3 | Diamagnetic | Square Planar |

Spectroscopic Analyses (e.g., Electronic Spectra, Magnetic Moments)

Spectroscopic and magnetic studies are fundamental in determining the stereochemistry and electronic environment of the central metal ions in the coordination complexes of this compound. capes.gov.br

Electronic Spectra: The electronic spectra of the complexes provide valuable information about the d-d electronic transitions of the metal ions, which are indicative of their coordination geometry. For instance, Cobalt(II) complexes with the general formula Co(o-LH)₂X₂ (where o-LH is this compound and X is a halide or pseudohalide) exhibit spectral characteristics consistent with specific stereochemistries. capes.gov.br Similarly, Nickel(II) complexes of the type Ni(o-LH)₂X₂ have been assigned various geometries based on their electronic spectral data. capes.gov.br The deprotonated Copper(II) complexes, Cu(o-L)X, also show distinct spectral bands that help in assigning their structure. capes.gov.br

Magnetic Moments: Magnetic susceptibility measurements at room temperature yield effective magnetic moment (μ_eff) values, which are crucial for understanding the oxidation state and spin state of the metal ions. researchgate.net These measurements have been used to assign a variety of stereochemistries to the prepared complexes. capes.gov.br For example, paramagnetic behavior is expected for many of the Cobalt(II), Nickel(II), and Copper(II) complexes, with magnetic moment values corresponding to the number of unpaired electrons in their respective d-orbitals for a given geometry (e.g., octahedral or tetrahedral). capes.gov.brresearchgate.net

The table below summarizes the spectroscopic and magnetic data for selected complexes, leading to the assignment of their probable stereochemistry.

| Complex Formula | Magnetic Moment (μ_eff, B.M.) | Key Electronic Spectral Bands (cm⁻¹) | Assigned Stereochemistry |

|---|---|---|---|

| Co(o-LH)₂Cl₂ | Data not available | Data not available | Octahedral |

| Co(o-LH)₂(NCS)₂ | Data not available | Data not available | Octahedral |

| Ni(o-LH)₂Cl₂ | Data not available | Data not available | Octahedral |

| Ni(o-LH)₂Br₂ | Data not available | Data not available | Octahedral |

| Cu(o-L)Cl | Data not available | Data not available | Polymeric |

| Cu(o-L)Br | Data not available | Data not available | Polymeric |

| Pd(o-L)Cl | Diamagnetic | Data not available | Polymeric |

Conductivity Measurements

Molar conductivity measurements are employed to determine whether the complexes behave as electrolytes in solution. capes.gov.br The magnitude of the molar conductance (Λ_M) in a specific solvent indicates the number of ions present per formula unit of the complex.

The complexes of this compound were characterized by conductivity measurements to ascertain their electrolytic or non-electrolytic nature. capes.gov.br For example, complexes that dissociate in solution to produce ions will show higher molar conductivity values compared to non-electrolytic complexes which remain as neutral species. This technique helps in distinguishing between coordinated and counter-ions. The measurements for various complexes, such as Co(o-LH)₂X₂, Ni(o-LH)₂X₂, and Zn(o-LH)X₂, have been instrumental in formulating their structures. capes.gov.br

| Complex Formula | Solvent | Molar Conductance (Λ_M, Ω⁻¹ cm² mol⁻¹) | Nature of Electrolyte |

|---|---|---|---|

| Co(o-LH)₂Cl₂ | Data not available | Data not available | Data not available |

| Ni(o-LH)₂Br₂ | Data not available | Data not available | Data not available |

| Zn(o-LH)Cl₂ | Data not available | Data not available | Data not available |

| Pt(o-LH)₂Cl₂·H₂O | Data not available | Data not available | Data not available |

X-ray Powder Diffraction

X-ray powder diffraction (XRPD) is a key technique used to confirm the crystalline nature of the synthesized complexes and to check for phase purity. capes.gov.br Although a full single-crystal structure determination provides detailed bond lengths and angles, XRPD patterns are sufficient to confirm that a new crystalline compound has been formed and to distinguish it from the starting materials. The complexes of this compound were characterized using their X-ray powder patterns. capes.gov.br This analysis confirms the crystallinity of the solid-state materials and can be used to identify isostructural compounds. The deprotonated copper(II) and palladium(II) complexes, in particular, were suggested to be polymeric based on a combination of analytical techniques including their XRPD patterns. capes.gov.br

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) provides information on the thermal stability of the coordination compounds and the nature of water molecules (lattice or coordinated) present in the structure. capes.gov.br The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

The thermal decomposition of the complexes was studied to understand their stability and composition. capes.gov.br For instance, in hydrated complexes like Pt(o-LH)₂Cl₂·H₂O, TGA can differentiate between hydrated and coordinated water molecules by the temperature at which the mass loss occurs. capes.gov.brtandfonline.com The decomposition steps observed in the thermograms correspond to the loss of ligands and the eventual formation of a stable metal oxide residue at high temperatures. mdpi.com This analysis was part of the characterization suite for the range of complexes prepared with this compound. capes.gov.br

Structure Activity Relationships Sar of N 2 Aminophenyl Quinoline 2 Carboxamide Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System

Research on a series of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives has shown that the size of substituents on the quinoline ring is a critical factor for cytotoxic activity. In studies using HT-29 and HCT116 cancer cell lines, derivatives with no substitution or small, lipophilic groups on the quinoline ring exhibited greater cytotoxicity. researchgate.netresearchgate.net Conversely, the introduction of bulky groups on the quinoline ring resulted in decreased activity. researchgate.net This effect is often attributed to steric hindrance, where large substituents may prevent the molecule from fitting optimally into the binding site of its biological target, such as an HDAC enzyme. researchgate.net

For instance, comparing compounds within the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series revealed that compounds with smaller substituents were more potent. researchgate.netresearchgate.net

Table 1: Effect of Quinoline Ring Substitution Size on Cytotoxicity

| Compound Series | Substitution on Quinoline Ring | Biological Effect | Probable Reason |

|---|---|---|---|

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamides | None or small lipophilic groups | More potent cytotoxicity | Optimal fit in enzyme binding site |

Furthermore, studies on a related series, (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide, which features a larger group at the 2-position of the quinoline, showed that this series generally had better Pan-HDAC inhibitory activity than the simpler 2-methylquinoline (B7769805) series, indicating that the nature and electronics of the substituent, not just its size, play a complex role. bohrium.com

Role of the Aminophenyl Moiety in Biological Activity

The N-(2-aminophenyl) portion of the molecule, often referred to as the zinc-binding group (ZBG), is fundamental to the biological activity of many of these derivatives, particularly as HDAC inhibitors. researchgate.net HDACs are metalloenzymes that require a zinc ion (Zn²⁺) in their active site for their catalytic function. sphinxsai.com

The primary role of the 2-aminophenyl group is to chelate or interact with this zinc ion, thereby inhibiting the enzyme's activity. The terminal amino (-NH₂) group of the o-phenylenediamine (B120857) moiety is crucial for this interaction. sphinxsai.comresearchgate.net This mechanism is a hallmark of many benzamide-type HDAC inhibitors, which are designed to mimic the substrate of the enzyme and block its function by coordinating with the essential zinc ion at the base of the active site pocket. researchgate.net The design of these compounds is often based on established HDAC inhibitors like Entinostat (MS-275), which also features a 2-aminobenzamide (B116534) scaffold as its ZBG. researchgate.net

The structural integrity of this moiety is therefore critical. Modifications that alter the position of the amino group or replace it would likely lead to a significant loss of activity. The synthesis of these compounds often involves the coupling of a quinoline carboxylic acid with o-phenylenediamine, highlighting the intentional inclusion of this key functional group. researchgate.net

Influence of Linker Modifications

The carboxamide group (-CONH-) serves as the linker connecting the quinoline "cap" and the aminophenyl "zinc-binding" moiety. The nature, length, and rigidity of this linker are critical for correctly positioning the other two components within the enzyme's active site.

Studies on related compounds have demonstrated the linker's importance. For example, research on quinoxaline (B1680401) derivatives, which are structurally similar to quinolines, showed that an aliphatic linker was essential for anticancer activity, whereas an N-linker was detrimental. mdpi.com This suggests that the composition and flexibility of the linker are finely tuned for optimal biological function. mdpi.com

In a direct extension of the N-(2-aminophenyl)quinoline scaffold, researchers have synthesized N-(2-aminophenyl)-3-quinolin-4-yl-prop-2-enamide derivatives. sphinxsai.comresearchgate.net This modification introduces a more extended and rigid prop-2-enamide linker between the quinoline ring and the N-(2-aminophenyl) group. The development of this series for use as potential colon anticancer agents underscores the strategy of modifying the linker region to modulate biological activity and potentially target specific enzyme isoforms. sphinxsai.com The successful synthesis and evaluation of these compounds confirm that the linker is a viable point of modification for optimizing the pharmacological properties of the N-(2-aminophenyl)quinoline-2-carboxamide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives and for understanding the key molecular properties that drive potency.

While QSAR studies specifically for this compound are not widely published, extensive research has been conducted on the closely related N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors. semanticscholar.orgresearchgate.net These studies provide significant insight into the properties governing the activity of this class of compounds.

In these analyses, both 2D and 3D-QSAR models were developed. A 2D-QSAR study using the Genetic Function Approximation (GFA) method yielded a model with good statistical significance. semanticscholar.org However, 3D-QSAR models, which consider the three-dimensional properties of the molecules, provided even better predictive power. A 3D-QSAR model using Molecular Field Analysis (MFA) produced a highly predictive and statistically significant model for HDAC2 inhibitory activity. semanticscholar.orgresearchgate.net

The models revealed that both steric (related to the size and shape of the molecule) and electrostatic (related to the distribution of charge) fields are critical descriptors for predicting biological activity. semanticscholar.org This implies that for a derivative to be a potent inhibitor, it must have an optimal size, shape, and distribution of electron-rich and electron-poor regions to complement the enzyme's active site.

Table 2: Statistical Results of QSAR Models for N-(2-Aminophenyl)-Benzamide Derivatives

| QSAR Model Type | Method | Correlation Coefficient (r²) | Cross-Validated Coefficient (r²cv) | Predictive Correlation (r²pred) |

|---|---|---|---|---|

| 2D-QSAR | GFA | 0.794 | 0.634 | 0.634 |

Data sourced from studies on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors. semanticscholar.orgresearchgate.net

These QSAR models have proven effective in accurately predicting the HDAC2 inhibitory activity of diverse test compounds, providing reliable guidance for the future design and optimization of derivatives based on the N-(2-aminophenyl)carboxamide scaffold. semanticscholar.org

Mechanistic Insights into the Biological Activity of N 2 Aminophenyl Quinoline 2 Carboxamide

Modulation of Specific Biological Targets

The core structure of N-(2-aminophenyl)quinoline-2-carboxamide serves as a versatile pharmacophore that can be decorated with various substituents to achieve selectivity and potency towards different biological targets. Research has illuminated its capacity to inhibit enzymes crucial for epigenetic regulation, interfere with receptor signaling, and disrupt the function of proteins essential for cell division and DNA replication.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their overexpression or aberrant activity is linked to the pathogenesis of various cancers, making them a prime target for therapeutic intervention. researchgate.net A novel series of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives have been synthesized and evaluated for their pan-HDAC inhibitory activity. nih.gov

These compounds were tested against human cancer cell lines, including HCT116 and HT-29, and demonstrated notable inhibitory effects. nih.gov The pan-HDAC inhibitory activity, expressed as a percentage of inhibition at a concentration of 100 μM, varied among the derivatives. nih.gov For instance, in the HT-29 cell line, the inhibition ranged from 0% to 67.34%, while in the HCT116 cell line, it ranged from 5.67% to 50.18%. nih.gov Generally, the (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide series exhibited better pan-HDAC inhibitory activity than the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series. nih.gov

Further investigation into the most potent compounds revealed their IC50 values. Notably, smaller molecules within the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series displayed significant cytotoxicity. nih.gov For example, compound 7h had an IC50 of 2.4 μM in HCT116 cells and 6.4 μM in HT-29 cells. nih.gov Similarly, compound 7i showed IC50 values of 5.2 μM and 10.65 μM in HCT116 and HT-29 cells, respectively. nih.gov Within the (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide series, compounds 8j and 8l were the most cytotoxic against the HCT116 cell line, with IC50 values of 5.8 μM and 8.5 μM, respectively. nih.gov Docking studies of these active compounds on HDAC isoforms indicated the best docking scores were on sirtuins. nih.gov

| Compound Series | Cell Line | Inhibition (%) at 100 µM |

|---|---|---|

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide | HT-29 | Up to 67.34% |

| HCT116 | Up to 50.18% | |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | HT-29 | Variable |

| HCT116 | 5.67% - 50.18% |

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7h | HCT116 | 2.4 |

| HT-29 | 6.4 | |

| 7i | HCT116 | 5.2 |

| HT-29 | 10.65 | |

| 8j | HCT116 | 5.8 |

| 8l | HCT116 | 8.5 |

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that is overexpressed in several types of cancer and plays a crucial role in inflammation and cell death. researchgate.net While direct studies on this compound are not available, research on related quinoline-carboxamide derivatives has demonstrated their potential as P2X7R antagonists. researchgate.net These studies provide a basis for the potential activity of the this compound scaffold in this area.

A study exploring the structure-activity relationship of novel pyrazine, quinoline-carboxamide, and oxadiazole series revealed that substitutions on the phenyl ring of carboxamide and oxadiazole derivatives improved their selective inhibitory potency in a Ca2+ mobilization assay using h-P2X7R-MCF-7 cells. researchgate.net This suggests that modifications to the N-(2-aminophenyl) portion of the target compound could modulate its activity towards P2X7R. The research indicated that pyrazine, quinoline-carboxamide, and oxadiazole derivatives could be moderately potent P2X7R antagonists and may serve as a foundation for the development of anti-cancer drugs. researchgate.net

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein. They are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The quinoline (B57606) scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors.

Computational studies, such as Molinspiration calculations, on derivatives of (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide have shown that these compounds exhibit favorable scores as kinase inhibitors, with a range from 0.06 to 0.24. nih.gov This suggests that the this compound backbone has the potential to be developed into potent tyrosine kinase inhibitors.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy. While direct evidence for this compound as a topoisomerase inhibitor is limited, the broader class of quinoline derivatives has shown promise in this area.

For instance, a series of novel pyrazolo[4,3-f]quinoline derivatives were designed and synthesized with the aim of inhibiting topoisomerase I and IIα. mdpi.com One of the synthesized compounds, 2E , was found to be highly active in preventing the catalytic activity of topoisomerase IIα, inhibiting 88.3% of the enzyme's activity, which was comparable to the positive control, etoposide. mdpi.com This highlights the potential of the quinoline scaffold, and by extension, this compound, to serve as a foundation for the development of topoisomerase inhibitors. mdpi.com

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division and leads to apoptotic cell death, making it an effective strategy in cancer therapy.

A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity. One of the compounds, 7b , displayed potent cytotoxic activity against SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 and 0.2 μM, respectively. The mechanism of action was determined to be the inhibition of tubulin polymerization, as these compounds were found to interact with the colchicine (B1669291) binding site of tubulin. This leads to the disruption of the mitotic spindle and arrest of the cell cycle in the G2/M phase.

DHODH Kinase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. As rapidly proliferating cancer cells have a high demand for pyrimidines, DHODH is considered an attractive target for cancer therapy. While there is no direct evidence of this compound inhibiting DHODH, studies on other substituted quinoline-2-carboxamide (B1208818) derivatives have demonstrated their potential as human DHODH (hDHODH) inhibitors.

In a search for novel hDHODH inhibitors, a series of substituted quinoline-2-carboxamide derivatives were designed, synthesized, and evaluated. The study found that compounds with bulky groups at the C6-position of the quinoline ring showed good activity. This suggests that the quinoline-2-carboxamide scaffold is a viable starting point for the development of hDHODH inhibitors.

DNA and BSA Binding / Intercalation

The interaction of small molecules with macromolecules like deoxyribonucleic acid (DNA) and serum albumins is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. While functionalized quinoline moieties are known for their DNA binding capabilities, specific experimental studies detailing the direct binding or intercalation of this compound with DNA were not prominent in the reviewed literature. rsc.org However, the broader class of quinoline derivatives has been shown to interact with DNA, suggesting potential mechanisms such as intercalation or groove binding, which can interfere with DNA replication and transcription processes. mdpi.com

Similarly, the binding of drugs to serum albumins, such as bovine serum albumin (BSA), is a critical determinant of their distribution and bioavailability. Studies on various quinoline derivatives, including a 2-phenylquinoline-polyamine conjugate (QPC), have demonstrated interactions with BSA. nih.gov In the case of QPC, the interaction was found to be driven by van der Waals forces, hydrogen bonds, and hydrophobic interactions, leading to fluorescence quenching of the protein. nih.gov Another study on 2,4-disubstituted quinolines also confirmed binding to BSA, primarily through static quenching mechanisms. swu.ac.th These findings suggest that this compound likely interacts with serum albumins, although specific binding constants and thermodynamic parameters for this particular compound require direct investigation.

Cellular Pathways Affected by this compound

The anticancer effects of this compound and its analogs are mediated through their influence on several critical cellular pathways that govern cell survival, proliferation, and spread.

Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells, and its induction is a primary goal of many cancer therapies. nih.gov A significant body of evidence indicates that quinoline-based carboxamide derivatives are potent inducers of apoptosis.

Research on a closely related analog, the quinoline-based benzamide (B126) derivative known as Fb-4, revealed that apoptosis plays a vital role in its inhibitory action against MCF-7 breast cancer cells. researchgate.net Similarly, another derivative, D28 (a 2-phenylquinoline-4-carboxylic acid derivative), was shown to promote apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Further studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which shares the core 2-aminobenzamide (B116534) structure, confirmed that the induction of cell apoptosis is a key contributor to its antitumor effects. frontiersin.org The anticancer potential of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives has also been demonstrated through their ability to induce apoptosis. nih.gov The mechanism often involves targeting key signaling pathways, such as those regulated by phosphoinositide-dependent protein kinase-1 (PDK1), or through the inhibition of histone deacetylases (HDACs), which are known to regulate cancer cell survival. nih.govbohrium.com

| Compound | Cell Line | Key Finding | Source |

|---|---|---|---|

| Fb-4 (analog) | MCF-7 | Apoptosis induction is a key part of its inhibitory effect. | researchgate.net |

| D28 (analog) | K562 | Promotes apoptosis in a dose-dependent manner. | nih.gov |

| NA (analog) | HepG2 | Cell apoptosis contributes significantly to its antitumor effects. | frontiersin.org |

| Quinolone-3-carboxamide (10i) | HepG2 | Caused a significant increase in early and late apoptotic quartiles. | nih.gov |

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit dysregulated cell cycle progression. The ability of this compound analogs to halt the cell cycle at specific checkpoints is a key aspect of their anticancer mechanism.

Multiple studies have demonstrated that these compounds predominantly induce cell cycle arrest at the G2/M phase. For instance, the analog Fb-4 was found to cause G2/M phase arrest in MCF-7 cells. researchgate.net This finding is consistent with research on the 2-phenylquinoline-4-carboxylic acid derivative D28 and the N-(2-aminophenyl)benzamide derivative NA, both of which were also shown to induce G2/M arrest in cancer cell lines. nih.govfrontiersin.org This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation and often leading to subsequent apoptosis. The underlying mechanism is frequently linked to the inhibition of enzymes like HDACs, which play a role in regulating gene expression related to cell cycle progression. bohrium.com

| Compound | Cell Line | Phase of Arrest | Source |

|---|---|---|---|

| Fb-4 (analog) | MCF-7 | G2/M | researchgate.net |

| D28 (analog) | K562 | G2/M | nih.gov |

| NA (analog) | HepG2 | G2/M | frontiersin.org |

Cell migration is a critical process in cancer metastasis, the spread of cancer cells from the primary tumor to distant sites. Inhibiting cell migration is therefore a valuable strategy in cancer treatment. Research on new quinoline and isatin (B1672199) derivatives has shown their potential to interfere with this process. Specifically, certain derivatives were able to prevent the healing and migration of cancer cells in a cell migration assay, indicating a direct inhibitory effect on the locomotive abilities of these cells. nih.gov The activation of the P2X7 receptor, which can be antagonized by some quinoline-carboxamide derivatives, is involved in cellular functions including migration, suggesting a potential pathway for this activity. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. Targeting this process is a proven anticancer strategy. Quinoline derivatives have been shown to inhibit angiogenesis through multiple mechanisms. One key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis. nih.gov Several new quinoline and quinoxaline-based derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov Additionally, the inhibition of HDACs by N-(2-aminophenyl)quinoline-4-carboxamide derivatives provides another anti-angiogenic pathway, as HDACs are known to regulate the expression of genes that promote angiogenesis. bohrium.com

Nuclear receptors are a class of proteins that respond to steroid and thyroid hormones and certain other molecules. They act as transcription factors to regulate gene expression related to development, homeostasis, and metabolism. While small molecules can act as agonists or antagonists to modulate the activity of nuclear receptors, there is currently a lack of specific research in the available literature detailing the interaction between this compound and nuclear receptors. nih.gov

In Vitro Biological Evaluation of N 2 Aminophenyl Quinoline 2 Carboxamide Derivatives

Antiproliferative Activity against Cancer Cell Lines

Derivatives of N-(2-aminophenyl)quinoline-2-carboxamide have been the subject of numerous studies to evaluate their potential as antiproliferative agents. These investigations have spanned various cancer types, revealing a broad spectrum of activity and highlighting key structure-activity relationships.

The MCF-7 human breast adenocarcinoma cell line has been frequently utilized to assess the anticancer potential of quinoline (B57606) derivatives. A novel series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids demonstrated significant antiproliferative action against MCF-7 cells. Notably, some of these compounds exhibited greater potency than the standard reference drug, doxorubicin. For instance, certain derivatives displayed IC50 values as low as 2.71 µM and 3.39 µM, which were more potent than doxorubicin's IC50 of 6.18 µM in the same study.

In another study, a series of quinoline-tethered cis-vinyl triamide hybrids were synthesized and screened for their in vitro antiproliferative activity against MCF-7 cells. nih.gov Several of these compounds showed moderate to significant activity. Specifically, derivatives bearing [2-(4-methylphenyl)-cis-vinyl] triamide and [2-(4-methoxyphenyl)-cis-vinyl] triamide were identified as the most potent, with IC50 values of 1.87 µM and 1.88 µM, respectively. nih.gov Furthermore, a novel series of quinazolin-4-one derivatives were designed and evaluated for their anti-breast cancer activity, with some compounds showing high efficacy against the MCF-7 cell line. nih.gov

Additionally, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 cells. mdpi.com Two compounds, in particular, demonstrated high antiproliferative activity with IC50 values of 0.013 µM and 0.023 µM. mdpi.com Pyrazoline-based derivatives have also been investigated, with some showing potent antiproliferative activity towards MCF-7 cells with IC50 values of 7.21 µM and 8.02 µM. mdpi.com

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid 1 | MCF-7 | 2.71 | |

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid 2 | MCF-7 | 3.39 | |

| Quinoline-[2-(4-methylphenyl)-cis-vinyl] triamide hybrid | MCF-7 | 1.87 | nih.gov |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide hybrid | MCF-7 | 1.88 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 1 | MCF-7 | 0.013 | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.023 | mdpi.com |

| Pyrazoline-based derivative 1 | MCF-7 | 7.21 | mdpi.com |

| Pyrazoline-based derivative 2 | MCF-7 | 8.02 | mdpi.com |

The antiproliferative effects of this compound derivatives have been extensively studied in colorectal cancer cell lines, particularly HCT116 and HT-29. In one study, new cytotoxic agents based on a 2-aminobenzamide (B116534) scaffold were designed and evaluated against these cell lines, showing moderate to good effects. bohrium.com

Specifically, two series of compounds, N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide, were synthesized and tested. bohrium.com The most potent compounds from the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series exhibited significant cytotoxicity. For instance, one compound showed an IC50 value of 2.4 µM against HCT116 and 6.4 µM against HT-29 cells. Another compound from the same series had IC50 values of 5.2 µM and 10.65 µM against HCT116 and HT-29, respectively. bohrium.com From the (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide series, two compounds displayed strong cytotoxicity against the HCT116 cell line with IC50 values of 5.8 µM and 8.5 µM. bohrium.com

Another study focused on N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-Enamide derivatives, which were found to be effective against HCT-116, COLO 205, and COLO 320 DM colon cancer cells, with IC50 values ranging from 3.694 to 38.4 µmol. sphinxsai.com Furthermore, 2-oxoquinoline derivatives have demonstrated anti-tumor effects on both HCT116 and LoVo human colon cancer cell lines. scispace.com

| Compound Series | Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | Compound 7h | HCT116 | 2.4 | bohrium.com |

| HT-29 | 6.4 | |||

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | Compound 7i | HCT116 | 5.2 | bohrium.com |

| HT-29 | 10.65 | |||

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide | Compound 8j | HCT116 | 5.8 | bohrium.com |

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide | Compound 8l | HCT116 | 8.5 | bohrium.com |

The A549 lung carcinoma cell line has been a valuable model for evaluating the antiproliferative activity of this compound derivatives. Research has shown that new cytotoxic agents based on the 2-aminobenzamide scaffold exhibit moderate to good effects against A549 cells when tested at concentrations of 5 µM and 20 µM. bohrium.com

In a study focusing on quinoline and isatin (B1672199) derivatives, the antiproliferative effects were assessed against A549 cells, among others. nih.gov The results, presented as IC50 values, indicated varying degrees of cytotoxicity. nih.gov Furthermore, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were synthesized and found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines, including A549. nih.gov One study on fluorinated aminophenylhydrazines identified a compound with remarkably significant antitumor activity on the A549 cell line, with an IC50 value of 0.64 µM. nih.gov

| Compound Series/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated aminophenylhydrazine (Compound 6) | A549 | 0.64 | nih.gov |

| Quinoline derivative (from a study on quinoline and isatin derivatives) | A549 | Data available as IC50 values in the referenced study | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | A549 | Effective inhibition observed | nih.gov |

Derivatives of this compound have shown promise in the context of hepatocellular carcinoma. Studies utilizing the HepG2 cell line have demonstrated the antitumor potential of novel quinoline derivatives. One such study reported that newly synthesized quinoline derivatives based on allyl and amino acid moieties exhibited antitumor activity, with some compounds surpassing the efficacy of existing market drugs. ekb.eg

Another investigation into new quinoline and isatin derivatives evaluated their antiproliferative effects against HepG2 cells, among others, with the results quantified as IC50 values. nih.gov Additionally, a study on methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives, which share structural similarities, identified a compound that was highly potent against HepG2 cells, with a GI50 value of 1.2 µM. nih.gov This particular compound also demonstrated a favorable safety profile with no observed hepatotoxicity in primary liver cells. nih.gov

| Compound Series/Derivative | Cell Line | GI50/IC50 (µM) | Reference |

|---|---|---|---|

| Novel quinoline derivatives (allyl and amino acid based) | HepG2 | Activity exceeded market drug | ekb.eg |

| Quinoline and isatin derivatives | HepG2 | Data available as IC50 values in the referenced study | nih.gov |

| Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate | HepG2 | 1.2 (GI50) | nih.gov |

The in vitro antiproliferative activity of quinoline derivatives has been investigated against myeloid leukemia cell lines. While specific data for this compound against HEL and KG1 is limited, studies on the HL-60 and other related leukemia cell lines provide valuable insights.

For instance, novel quinoline and pyrimidine (B1678525) derivatives have been tested for their antiproliferative activities against U937 (histiocytic lymphoma, often used as a myeloid model) and HL-60 (acute promyelocytic leukemia) cells, with some compounds displaying up to submicromolar antiproliferative effects. mdpi.com In another study, the anticancer activity of a newly prepared 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was investigated against L1210, HL-60, and U-937 leukemia cells, demonstrating significant antiproliferative and apoptotic activities. Furthermore, clinical studies have shown the effectiveness of quinine, a quinoline alkaloid, in combination with other anticancer drugs in the treatment of acute myeloid leukemia. mdpi.com

| Compound Series/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Novel quinoline and pyrimidine derivatives | HL-60, U937 | Up to submicromolar antiproliferative effects | mdpi.com |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | HL-60, U-937 | Significant antiproliferative and apoptotic activities | |

| Quinine (in combination therapy) | Acute Myeloid Leukemia | Effective in clinical studies | mdpi.com |

The antiproliferative evaluation of this compound and its derivatives extends to other cancer cell lines, including K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma).

One study investigated quinolone and quinoline derivatives for their anticancer activity against K-562 cells, among others. nih.gov The results indicated that these derivatives possessed a variable degree of inhibition and were selective towards cancer cells. Some 4-quinolone derivatives were found to be selective inhibitors of K-562 cells. nih.gov Another study on molecular hybrids of quinoline and sulfonamide evaluated their anticancer properties against a panel of cell lines including K562. nih.gov Certain compounds were identified as highly potent against K562 cells, with one derivative exhibiting an IC50 value of 5.47±1.71 μM. nih.gov

Furthermore, N-(2-aminophenyl)benzamide acridine (B1665455) analogues have been designed and synthesized, with most of the compounds displaying good antiproliferative activity against CCRF-CEM, K562, and U937 cells. One particular analogue demonstrated very high antiproliferative activity with IC50 values ranging from 0.12 to 0.35 μM. Research on quinoline-3-carboxylate derivatives also showed potent activity against the K562 cell line, with some compounds having an IC50 value of 0.28µM. benthamscience.com

Information regarding the activity of this compound derivatives against the U266 multiple myeloma cell line is not extensively available in the reviewed literature.

| Compound Series/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrid (9e) | K562 | 5.47 ± 1.71 | nih.gov |

| N-(2-aminophenyl)benzamide acridine analogue (8a) | K562 | 0.12 - 0.35 | |

| N-(2-aminophenyl)benzamide acridine analogue (8a) | U937 | 0.12 - 0.35 | |

| Quinoline-3-carboxylate derivative (4k) | K562 | 0.28 | benthamscience.com |

| Quinoline-3-carboxylate derivative (4m) | K562 | 0.28 | benthamscience.com |

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Quinoline derivatives have been identified as a promising scaffold in the development of new antibacterial and antifungal drugs.

While specific data on the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis is not available in the reviewed literature, studies on analogous structures provide insights into the potential of this chemical class. For instance, a series of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The specific efficacy, however, was generally noted as less potent when compared to standard antibiotics.

Another study on quinoline-based compounds highlighted that certain derivatives show promising activity against various bacterial strains. The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

| 2-(3-chlorophenyl)quinoline-4-carboxamides | Activity Observed | Activity Observed | Activity Observed | thaiscience.info |

Note: This table indicates that activity was observed for some derivatives within this class, but specific MIC values for this compound are not provided in the source.

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority, especially in light of increasing drug resistance. Quinoline-containing compounds, such as chloroquine (B1663885) and quinine, have historically been the cornerstone of antimalarial therapy.

Research into novel quinoline carboxamides has shown that this class of compounds can exhibit potent antimalarial activity. For example, a series of quinoline-4-carboxamide derivatives were identified from a phenotypic screen against the blood stage of Plasmodium falciparum and demonstrated low nanomolar in vitro potency. These studies often report the half-maximal inhibitory concentration (IC50) as a measure of a compound's efficacy. While these findings are promising for the quinoline carboxamide scaffold, specific antimalarial data for this compound has not been reported in the reviewed literature.

| Derivative Class | Plasmodium falciparum Strain(s) | Activity Metric | Efficacy | Reference |

| Quinoline-4-carboxamides | 3D7 | IC50 | Low nanomolar | nih.gov |

Note: This table reflects the potential of the broader class of quinoline carboxamides. Specific data for this compound is not available.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is considered a promising anti-virulence strategy. Research in this area has explored various heterocyclic compounds for their ability to interfere with QS signaling pathways.

While the direct evaluation of this compound as a quorum sensing inhibitor is not documented in the available literature, structurally related compounds such as quinazolinones have been investigated. Quinazolinone scaffolds can mimic the native acylated homoserine lactone (AHL) signal molecules and act as antagonists to the QS receptors. Studies on quinazolinone analogues have demonstrated their ability to inhibit QS-regulated processes, such as the production of virulence factors in pathogens like Pseudomonas aeruginosa. This suggests that the quinoline scaffold present in this compound could potentially serve as a basis for the design of new quorum sensing inhibitors.

Computational and Theoretical Studies of N 2 Aminophenyl Quinoline 2 Carboxamide

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For derivatives of the N-(2-aminophenyl)quinoline carboxamide scaffold, docking studies have been pivotal in identifying and validating their interactions with key biological targets implicated in cancer.

Research has primarily focused on the potential of these compounds as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. researchgate.netnih.gov Docking studies have been performed on various HDAC isoforms to understand the binding interactions and selectivity of these quinoline (B57606) carboxamide derivatives. researchgate.netbohrium.com

In one such study, a series of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives were evaluated. The most promising compounds from cytotoxicity assays were selected for docking studies against HDAC isoforms, which revealed that they exhibited favorable docking scores specifically on sirtuins, a class of NAD+-dependent deacetylases. researchgate.netbohrium.com Another investigation focused on N-(2-Aminophenyl)-3-quinolin-4-yl-prop-2-enamide derivatives as selective HDAC8 inhibitors, using docking to identify the best-fit molecules for synthesis. researchgate.netsphinxsai.com

Beyond HDACs, other cancer-related targets have been explored. A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were designed and evaluated through in-silico methods. Molecular docking simulations identified phosphoinositide-dependent protein kinase-1 (PDK1) as a potential target. nih.gov The compound designated as 7a, in particular, showed a strong binding energy of -10.2 kcal/mol with the active site of PDK1 (PDB ID: 1OKY). nih.gov Further molecular dynamics simulations confirmed the stability of the compound-protein complex, underscoring its potential as a PDK1 inhibitor. nih.gov

The table below summarizes the findings from molecular docking simulations of various N-(2-aminophenyl)quinoline carboxamide derivatives.

| Derivative Class | Target Protein | Key Findings |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | HDAC isoforms | Selected compounds exhibited the best docking scores on sirtuins, suggesting a potential mechanism for their cytotoxic effects. researchgate.netbohrium.com |

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide | HDAC isoforms | Like the methylquinoline series, these derivatives also showed favorable docking scores against sirtuins. researchgate.netbohrium.com |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | PDK1 (1OKY) | Compound 7a displayed a high binding affinity (-10.2 kcal/mol), and its stability within the active site was confirmed by MD simulations. nih.gov |

| N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-Enamide | HDAC8 (1T64) | Docking studies were used to pre-select the most promising molecules for synthesis as selective HDAC8 inhibitors. researchgate.netsphinxsai.com |

In Silico Approaches to Biological Evaluation

In silico methods for biological evaluation encompass a range of computational techniques used to predict the pharmacokinetic and pharmacodynamic properties of a compound. These approaches, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and assessment of drug-likeness, are crucial for prioritizing candidates for further development.

For derivatives of N-(2-aminophenyl)quinoline carboxamide, in silico tools have been applied to evaluate their potential as viable drug candidates. In a study of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and its styryl analogues, the pkCSM web-tool was used to predict ADMET properties. The results indicated that the synthesized compounds generally possessed appropriate pharmacokinetic profiles. bohrium.com The same study utilized Molinspiration Calculations to predict the bioactivity of these compounds. The results suggested that the derivatives were most likely to act as kinase inhibitors, followed by enzyme inhibitors. bohrium.com

Similarly, the in silico ADMET and pharmacokinetic properties of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were assessed. nih.gov These evaluations showed that the compounds generally adhere to Lipinski's rule of five, a guideline used to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The physicochemical and pharmacokinetic properties were found to be within the optimal range, comparable to the standard drug Gefitinib. nih.gov

The table below provides an overview of the in silico evaluations performed on N-(2-aminophenyl)quinoline carboxamide derivatives.

| Derivative Class | In Silico Method | Predicted Properties & Findings |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide | pkCSM, Molinspiration | Predicted ADME properties were generally appropriate. Bioactivity scores indicated a high potential as Kinase inhibitors (scores from 0.06 to 0.24) and Enzyme inhibitors (-0.01 to 0.19). bohrium.com |

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide | pkCSM, Molinspiration | Similar to the methylquinoline series, these compounds showed favorable predicted ADME profiles and bioactivity scores for kinase and enzyme inhibition. bohrium.com |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | ADMET, Lipinski's Rule | Compounds demonstrated adherence to Lipinski's rule of five, with favorable safety profiles and optimal physicochemical and pharmacokinetic properties for drug development. nih.gov |

Future Perspectives in N 2 Aminophenyl Quinoline 2 Carboxamide Research

Development as Lead Compounds for Therapeutic Agents

The primary trajectory for future research on N-(2-aminophenyl)quinoline-2-carboxamide and its analogues lies in their development as therapeutic agents, particularly as anticancer drugs. nih.gov The core structure has proven to be a versatile template for designing potent inhibitors of key enzymes involved in cancer progression, most notably histone deacetylases (HDACs). nih.gov

Research has shown that derivatives of this scaffold exhibit significant cytotoxic effects against a range of human cancer cell lines. researchgate.net For instance, studies on (E)-N-(2-aminophenyl)-3-(quinolin-4-yl)acrylamides, a related series of compounds, demonstrated efficacy against colon cancer cells such as HCT-116, COLO 205, and COLO 320 DM, with IC50 values in the micromolar range. sphinxsai.combohrium.com The mechanism often involves the inhibition of HDACs, enzymes that are overexpressed in many cancers and play a crucial role in gene regulation. nih.govresearchgate.net By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis, contributing to their anticancer effects. nih.gov

Newer synthesized series, such as N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives, have also shown promising cytotoxicity against lung (A549) and colorectal (HCT116, HT-29) cancer cell lines. researchgate.netbohrium.com The most potent of these compounds displayed IC50 values as low as 2.4 µM. researchgate.netbohrium.com Structure-activity relationship (SAR) analysis reveals that modifications to the quinoline (B57606) ring and the carboxamide linkage can significantly enhance pharmacological potency, making this scaffold a strong candidate for further drug design and development. nih.gov

Future work will likely focus on optimizing these lead compounds to improve their selectivity for specific HDAC isoforms, thereby potentially reducing off-target effects and enhancing their therapeutic index. nih.gov The goal is to develop highly efficacious anticancer drugs based on the quinoline and quinolone carboxamide framework. nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound Series | Cell Line | Activity (IC50) | Reference |

| (E)-N-(2-aminophenyl)-3-(quinolin-4-yl)prop-2-enamides | HCT-116, COLO 205, COLO 320 DM | 3.694 - 38.4 µmol | sphinxsai.com |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamides | HCT116 | 2.4 µM | researchgate.netbohrium.com |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamides | HT-29 | 6.4 µM | researchgate.netbohrium.com |

| (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamides | HCT116 | 5.8 µM | researchgate.netbohrium.com |

Exploration in Chemical Biology for Receptor-Ligand Interactions

The this compound scaffold is not only a promising therapeutic lead but also a valuable tool for exploring receptor-ligand interactions in chemical biology. The ability of its derivatives to bind with high affinity to specific biological targets allows researchers to probe the structure, function, and physiological roles of these targets.

Docking studies have been instrumental in elucidating the binding modes of these compounds with various HDAC isoforms. researchgate.netbohrium.com For example, derivatives have been docked into the active site of HDAC8, a zinc-dependent metalloenzyme, to understand the structural basis for their inhibitory activity. sphinxsai.com These computational models help guide the rational design of more potent and selective inhibitors. sphinxsai.com Further studies have shown that certain derivatives exhibit the best docking scores on sirtuins, a different class of HDACs. researchgate.netbohrium.com

Beyond HDACs, iodinated quinoline-2-carboxamides have been developed as high-affinity ligands for the translocator protein (TSPO), a target for diagnostic imaging in the brain. nih.goved.ac.uk One such derivative, N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide, was found to have an excellent binding affinity (Ki of 12.0 nM), comparable to the established TSPO imaging agent PK11195. nih.goved.ac.uk This opens up avenues for developing new SPECT (Single-Photon Emission Computed Tomography) imaging agents to visualize neuroinflammation and other pathological conditions where TSPO is upregulated. nih.gov

Future research in this area will likely involve synthesizing fluorescently labeled or radiolabeled versions of these ligands to serve as molecular probes for real-time imaging and biochemical assays. Such tools are invaluable for studying enzyme kinetics, receptor localization, and the downstream effects of ligand binding in cellular and whole-organism contexts.

Potential in Functional Materials Science

While the bulk of research on this compound has been in the biomedical field, its core chemical structure suggests a potential for applications in functional materials science. The quinoline moiety is a well-known heterocyclic scaffold that can be found in compounds with interesting photophysical and electronic properties.

Compounds that feature extended π-conjugated systems, such as the stilbene-like (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives, have gained significance in both pharmaceutical and material chemistry. bohrium.com Such structures are often associated with properties like fluorescence, which could be harnessed for applications in chemical sensors, organic light-emitting diodes (OLEDs), or bio-imaging probes.

The exploration of quinoline-carboxamide derivatives in materials science is still in its early stages. However, the inherent properties of the quinoline ring system, combined with the synthetic accessibility for introducing various functional groups, provides a strong foundation for future investigation. Research could focus on synthesizing novel derivatives and characterizing their optical and electronic properties. This could lead to the development of new functional materials for a variety of technological applications, expanding the utility of this versatile chemical scaffold beyond the realm of medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminophenyl)quinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between quinoline-2-carboxylic acid derivatives and 2-aminophenylamine. For example, in related quinoline carboxamide syntheses, refluxing ethanol with piperidine as a catalyst for 3 hours yielded solids that were recrystallized for purity (65–80% yields, melting points 260–320°C) . Hydrogenation using Pd/C under H₂ gas at room temperature for 1 hour achieved 97.4% yield in a similar scaffold, highlighting the importance of catalyst selection and reaction time .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to remove unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodology : Use a combination of ¹H-NMR, ¹³C-NMR, and IR spectroscopy. For example, ¹H-NMR signals at δ 12.08 ppm (NH) and aromatic proton clusters between δ 6.23–8.08 ppm confirm structural features in related compounds . IR stretches at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (NH₂) are diagnostic .

- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities, as done for quinoline derivatives in .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodology : Strict control of stoichiometry, solvent polarity, and temperature is essential. For instance, varying substituents on the quinoline core (e.g., chloro, cyano) requires adjusting equivalents of reagents like 2-oxo-1,2-dihydroquinoline-3-carbaldehyde to avoid side products .

- Troubleshooting : Document melting points (e.g., 260–262°C for chlorinated derivatives ) and HRMS data to verify batch consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when synthesizing novel this compound analogs?

- Methodology : Employ 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic signals. For example, in a related compound, ¹H-¹³C HSQC confirmed correlations between NH protons and adjacent carbons, resolving ambiguities in regiochemistry .

- Case Study : Discrepancies between calculated and experimental ¹³C-NMR shifts (e.g., δ 165 ppm for amide carbonyls) may arise from solvent effects or crystal packing; X-ray crystallography can validate structural assignments .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

- Methodology : Systematically modify substituents on the quinoline and aniline moieties. For example, introducing electron-withdrawing groups (e.g., Cl) enhances antiproliferative activity by stabilizing ligand-receptor interactions, as seen in analogs with IC₅₀ values <10 μM .

- Data-Driven Design : Use molecular docking to predict binding affinity to targets like histone deacetylases (HDACs). Derivatives with morpholine or piperazine side chains showed improved solubility and target engagement in antibacterial assays .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

- Methodology : Apply density functional theory (DFT) for optimizing molecular geometries and calculating electrostatic potentials. Tools like Gaussian 09 or ORCA can predict logP, polar surface area, and H-bond donor/acceptor counts, which correlate with bioavailability .

- Validation : Cross-reference computational results with experimental HPLC retention times and solubility profiles .

Key Challenges and Solutions

- Low Solubility : Incorporate polar groups (e.g., hydroxyl, morpholine) to improve aqueous solubility without compromising activity .

- Spectral Overlap : Use deuterated DMSO for NMR to sharpen NH and aromatic proton signals .

- Scale-Up Issues : Optimize catalytic hydrogenation conditions (e.g., Pd/C loading, H₂ pressure) to maintain yield at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.